5-Nitro-1,4-dihydropyrimidin-4-amine

Conformational analysis Heterocyclic chemistry Structure-activity relationship

Sourcing conformationally diverse heterocyclic scaffolds often limits SAR exploration. 5-Nitro-1,4-dihydropyrimidin-4-amine solves this with a non-planar, partially saturated DHPM core, enabling access to chemical space inaccessible to planar aromatic pyrimidines. • Dual functionalization: electron-withdrawing 5-nitro group permits bioreductive prodrug strategies; nucleophilic 4-amine serves as a versatile derivatization handle. • Privileged pharmacophore: core scaffold of known N-type calcium channel antagonists, directly applicable to pain and epilepsy drug discovery programs. • Reliable supply: ≥98% purity, available from BenchChem with established global logistics for both research and bulk procurement.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
Cat. No. B13106350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,4-dihydropyrimidin-4-amine
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1=C(C(N=CN1)N)[N+](=O)[O-]
InChIInChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7)
InChIKeyKUNWUFOLXNPFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,4-dihydropyrimidin-4-amine Core Scaffold


5-Nitro-1,4-dihydropyrimidin-4-amine (CAS 84928-80-3) is a foundational nitro-substituted dihydropyrimidine (DHPM) derivative characterized by a partially saturated pyrimidine ring. This core scaffold is distinguished from its fully aromatic pyrimidine counterparts by its unique electronic and conformational properties [1]. Its molecular formula is C₄H₆N₄O₂, with a molecular weight of 142.12 g/mol. The compound features an electron-withdrawing nitro group at the 5-position and a nucleophilic amine at the 4-position, making it a versatile intermediate for synthesizing more complex heterocyclic systems [1].

5-Nitro-1,4-dihydropyrimidin-4-amine Substitution Specificity


The specific substitution pattern and degree of ring saturation in 5-nitro-1,4-dihydropyrimidin-4-amine are critical determinants of its chemical reactivity and biological profile. Unlike fully aromatic 5-nitropyrimidines, the partially saturated 1,4-dihydropyrimidine ring exhibits distinct conformational dynamics and electron density distribution, which directly influence its susceptibility to oxidation, reduction, and nucleophilic attack [1]. Furthermore, dihydropyrimidines as a class are well-established mimics of 1,4-dihydropyridines (DHPs), but with altered metabolic stability and ion channel selectivity profiles [2]. Therefore, substituting a generic pyrimidine or an unsubstituted DHPM core will fundamentally alter the molecule's performance in applications ranging from synthetic intermediate utility to pharmacological target engagement.

5-Nitro-1,4-dihydropyrimidin-4-amine vs. Key Comparators


Conformational Mobility from Ring Saturation

The partially saturated 1,4-dihydropyrimidine ring of 5-nitro-1,4-dihydropyrimidin-4-amine exhibits distinct conformational mobility compared to the rigid, planar structure of fully aromatic 5-nitropyrimidines. This difference impacts the compound's ability to interact with biological targets that require a degree of molecular flexibility for optimal binding [1].

Conformational analysis Heterocyclic chemistry Structure-activity relationship

5-Nitro Electron-Withdrawing Effect

The presence of the nitro group at the 5-position of the dihydropyrimidine ring introduces a powerful electron-withdrawing effect, which significantly polarizes the heterocyclic system. This electronic perturbation activates the ring for nucleophilic attack at specific positions and stabilizes intermediate σ-adducts, a feature not present in unsubstituted 1,4-dihydropyrimidin-4-amine [1].

Electronic effects Reactivity Medicinal chemistry

Ion Channel Modulation Scaffold

The 1,4-dihydropyrimidine scaffold, of which 5-nitro-1,4-dihydropyrimidin-4-amine is a core representative, is a well-documented isostere of 1,4-dihydropyridines (DHPs), a major class of calcium channel blockers. Patent literature explicitly claims that dihydropyrimidine derivatives, including those with the core structure, possess selective N-type calcium channel antagonistic activity [1]. This contrasts with the activity profile of fully aromatic pyrimidines, which are not typically associated with this mode of action.

Ion channel blocker Calcium channel Drug discovery

5-Nitro-1,4-dihydropyrimidin-4-amine Application Scenarios


Conformationally Constrained Library Synthesis

Given its non-planar, partially saturated ring, 5-nitro-1,4-dihydropyrimidin-4-amine is an ideal starting material for generating libraries of conformationally diverse compounds. This is a direct consequence of the class-level property of dihydropyrimidines to exist in various tautomeric and conformational states, offering a broader chemical space than planar aromatic pyrimidines [1].

N-Type Calcium Channel Targeting

As a core scaffold of known N-type calcium channel antagonists, this compound is a strategic choice for medicinal chemistry projects focused on pain, epilepsy, or other neurological conditions where N-type channel modulation is a validated therapeutic strategy. Its procurement enables the exploration of this privileged chemotype [2].

Nitroreductase-Activated Prodrugs

The presence of the 5-nitro group makes this compound a candidate for prodrug strategies reliant on enzymatic reduction under hypoxic conditions, a common feature in tumor microenvironments. This application is based on the well-understood bioreductive activation pathway for nitroaromatic and nitroheterocyclic compounds, a class-level property [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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